Monomethylfumarate
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Overview
Description
Monomethylfumarate is a dicarboxylic acid monoester resulting from the formal condensation of one of the carboxy groups of fumaric acid with methanol . It is known for its role as a metabolite of dimethyl fumarate and is used in the treatment of relapsing forms of multiple sclerosis . This compound is marketed under the brand name Bafiertam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monomethylfumarate can be synthesized through the alcoholysis reaction of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to yield this compound . The reaction conditions involve:
- Alcoholysis reaction at room temperature.
- Isomerization reaction at 80-100°C for 60-120 minutes with the addition of ethyl acetate and fumaryl chloride .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Alcoholysis of maleic anhydride with methanol.
- Isomerization of monomethyl maleate to this compound.
- Distillation to remove ethyl acetate, followed by heating, cooling, centrifugal separation, and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Monomethylfumarate undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, opposing oxidation reactions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted esters and other derivatives.
Scientific Research Applications
Monomethylfumarate has a wide range of scientific research applications:
Mechanism of Action
Monomethylfumarate exerts its effects by activating the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor . This activation leads to the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound also modulates immune responses by reducing the infiltration of neutrophils and T cells and decreasing the number of activated microglia/macrophages .
Comparison with Similar Compounds
Dimethyl fumarate: A precursor to monomethylfumarate, used in the treatment of multiple sclerosis.
Monoethyl fumarate: Another ester of fumaric acid, used in the treatment of psoriasis.
Uniqueness of this compound: this compound is unique due to its specific activation of the NFE2L2 pathway, which provides both antioxidant and immunomodulatory effects . Unlike dimethyl fumarate, this compound is directly active without requiring metabolic conversion . This makes it a more straightforward therapeutic agent with potentially fewer side effects.
Properties
Molecular Formula |
C5H5O4- |
---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
(E)-4-methoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+ |
InChI Key |
NKHAVTQWNUWKEO-NSCUHMNNSA-M |
Isomeric SMILES |
COC(=O)/C=C/C(=O)[O-] |
Canonical SMILES |
COC(=O)C=CC(=O)[O-] |
Synonyms |
(E)-2-methyl-2-butenedioic acid (Z)-2-methyl-2-butenedioic acid citraconic acid citraconic acid, (E)-isomer citraconic acid, ammonium salt citraconic acid, calcium salt citraconic acid, sodium salt mesaconic acid methylfumaric acid methylmaleic acid monomethylfumarate |
Origin of Product |
United States |
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